molecular formula C6H3F2NO B141074 2,6-Difluoronicotinaldehyde CAS No. 155601-65-3

2,6-Difluoronicotinaldehyde

Cat. No.: B141074
CAS No.: 155601-65-3
M. Wt: 143.09 g/mol
InChI Key: ZYCCUPSLEFLBNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoronicotinaldehyde can be synthesized through several methods. One common approach involves the fluorination of nicotinaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the presence of a solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and controlled reaction environments to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Difluoronicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoronicotinaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity, allowing it to participate in a range of chemical reactions. Its aldehyde group is particularly reactive, enabling it to form covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications, where it acts as a key intermediate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of fluorine atoms and an aldehyde group, which confer distinct reactivity and versatility in chemical syntheses. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,6-difluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCCUPSLEFLBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443628
Record name 2,6-Difluoronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155601-65-3
Record name 2,6-Difluoronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoronicotinaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,6-Difluoropyridine-3-carboxaldehyde a useful building block in organic synthesis?

A1: The research article "The Structural Proliferation of 2,6‐Difluoropyridine through Organometallic Intermediates" [] highlights the utility of 2,6-Difluoropyridine-3-carboxaldehyde as a versatile starting material. The compound possesses fluorine atoms at the 2 and 6 positions, which can be selectively displaced by various nucleophiles. [] This regioselective displacement allows for the controlled introduction of diverse functional groups, making it a valuable building block for synthesizing more complex molecules, particularly other substituted pyridine derivatives. []

Q2: What synthetic methods are highlighted in the paper for modifying 2,6-Difluoropyridine-3-carboxaldehyde?

A2: The paper emphasizes the power of organometallic chemistry in modifying 2,6-Difluoropyridine-3-carboxaldehyde. [] Specifically, the researchers utilized techniques like site-selective hydrogen/metal and halogen/metal permutations. [] These methods allow for precise manipulation of the molecule's structure, leading to a diverse library of 2,6-difluoropyridine derivatives. [] Additionally, the researchers employed deprotonation-triggered heavy halogen migrations as a strategy for further structural diversification. []

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